(S)-4,4-dimethylpyrrolidine-2-carboxylic acid
CAS No.: 891183-50-9
Cat. No.: VC2669110
Molecular Formula: C7H13NO2
Molecular Weight: 143.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 891183-50-9 |
|---|---|
| Molecular Formula | C7H13NO2 |
| Molecular Weight | 143.18 g/mol |
| IUPAC Name | (2S)-4,4-dimethylpyrrolidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C7H13NO2/c1-7(2)3-5(6(9)10)8-4-7/h5,8H,3-4H2,1-2H3,(H,9,10)/t5-/m0/s1 |
| Standard InChI Key | BDNWSJQJILLEBS-YFKPBYRVSA-N |
| Isomeric SMILES | CC1(C[C@H](NC1)C(=O)O)C |
| SMILES | CC1(CC(NC1)C(=O)O)C |
| Canonical SMILES | CC1(CC(NC1)C(=O)O)C |
Introduction
Chemical Structure and Properties
(S)-4,4-dimethylpyrrolidine-2-carboxylic acid features a pyrrolidine ring structure substituted with two methyl groups at the 4-position and a carboxylic acid group at the 2-position. The (S) configuration indicates a specific spatial arrangement of atoms around the chiral center, which is crucial for its biological activity and molecular interactions. The compound is also commonly referred to as 4,4-dimethyl-L-proline in scientific literature .
Physical and Chemical Properties
The key physicochemical properties of (S)-4,4-dimethylpyrrolidine-2-carboxylic acid are summarized in Table 1.
Table 1: Physicochemical Properties of (S)-4,4-dimethylpyrrolidine-2-carboxylic acid
| Property | Value |
|---|---|
| CAS Number | 891183-50-9 |
| Molecular Formula | C7H13NO2 |
| Molecular Weight | 143.18 g/mol |
| Appearance | White solid |
| Chirality | (S) configuration |
| IUPAC Name | (2S)-4,4-dimethylpyrrolidine-2-carboxylic acid |
| InChI | InChI=1S/C7H13NO2/c1-7(2)3-5(6(9)10)8-4-7/h5,8H,3-4H2,1-2H3,(H,9,10)/t5-/m0/s1 |
| InChIKey | BDNWSJQJILLEBS-YFKPBYRVSA-N |
| SMILES | CC1(CC@HC(=O)O)C |
The compound exists as a zwitterion in aqueous solution due to the presence of both carboxylic acid and amine functional groups. This property significantly influences its solubility and reactivity in different solvent systems .
Synthesis Methods
The synthesis of (S)-4,4-dimethylpyrrolidine-2-carboxylic acid requires careful consideration of stereochemistry to ensure the desired configuration at the chiral center. Several approaches have been developed for its preparation.
Stereoselective Synthesis
Stereoselective synthesis typically involves:
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Starting with chiral precursors that already contain the desired stereochemistry
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Using chiral catalysts or auxiliaries to induce the formation of the correct stereoisomer
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Employing resolution techniques to separate stereoisomers when necessary
Industrial Production
Industrial production of (S)-4,4-dimethylpyrrolidine-2-carboxylic acid often utilizes:
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Large-scale synthesis with optimized reaction conditions
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Advanced purification techniques such as crystallization and chromatography
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Quality control measures to ensure high enantiomeric purity
One reported synthetic approach involves the hydrolysis of (S)-1-tert-butyl 2-ethyl 4,4-dimethylpyrrolidine-1,2-dicarboxylate using lithium hydroxide monohydrate in a mixture of methanol, water, and THF at room temperature . The reaction proceeds as follows:
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Reaction of (S)-1-tert-butyl 2-ethyl 4,4-dimethylpyrrolidine-1,2-dicarboxylate with lithium hydroxide
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Stirring the mixture at room temperature overnight
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Removal of solvent and acidification with phosphoric acid to pH 3
This method has been reported to yield the desired product with 91% efficiency .
Derivatives and Related Compounds
Several derivatives of (S)-4,4-dimethylpyrrolidine-2-carboxylic acid have been synthesized for various applications.
Ester Derivatives
The ethyl ester derivative, (S)-4,4-dimethyl-pyrrolidine-2-carboxylic acid ethyl ester (CAS 125781-45-5), has been reported in the literature . This compound has a molecular formula of C9H17NO2 and a molecular weight of 171.24 g/mol .
Protected Derivatives
N-protected derivatives, such as (S)-1-(tert-butoxycarbonyl)-4,4-dimethylpyrrolidine-2-carboxylic acid, are important intermediates in peptide synthesis and medicinal chemistry . The Boc-protected derivative is synthesized through standard protection protocols and serves as a valuable building block in complex molecular assemblies.
Fluorinated Analogues
Fluorinated analogues, including (S)-4,4-difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid (CAS 1408278-20-5) and its hydrochloride salt (CAS 1408076-44-7), represent an important class of derivatives with altered physicochemical properties . These compounds often exhibit enhanced metabolic stability and altered binding properties compared to the non-fluorinated counterparts.
Applications in Medicinal Chemistry
(S)-4,4-dimethylpyrrolidine-2-carboxylic acid has found numerous applications in medicinal chemistry and drug discovery.
As a Building Block in Drug Design
The compound serves as a crucial intermediate in the synthesis of bioactive compounds. Its structural properties allow it to be incorporated into larger molecular frameworks that exhibit therapeutic effects, particularly in developing drugs targeting neurological disorders and metabolic diseases.
As a Peptidomimetic
The 4,4-dimethylpyrrolidine-2-carboxylic acid scaffold is valuable in the design of peptidomimetics - compounds that mimic the structural and functional characteristics of peptides but offer improved pharmacokinetic properties. The rigid pyrrolidine ring provides conformational constraints that can enhance target selectivity and reduce metabolic degradation.
Role in Asymmetric Synthesis
The chiral nature of (S)-4,4-dimethylpyrrolidine-2-carboxylic acid makes it valuable in asymmetric synthesis.
As a Chiral Auxiliary
The compound can be employed as a chiral auxiliary in asymmetric synthesis reactions. Its chiral nature allows for the selective formation of enantiomers, which is crucial in producing pharmaceuticals with desired biological activity.
In Coordination Chemistry
In coordination chemistry, (S)-4,4-dimethylpyrrolidine-2-carboxylic acid is used as a ligand to form metal complexes. These complexes are studied for their catalytic properties in various organic transformations.
Comparison with Similar Compounds
To better understand the unique properties and applications of (S)-4,4-dimethylpyrrolidine-2-carboxylic acid, it is valuable to compare it with structurally related compounds.
Comparison with Proline and Other Pyrrolidine Derivatives
Table 2: Comparison of (S)-4,4-dimethylpyrrolidine-2-carboxylic acid with Related Compounds
| Compound | Molecular Weight | Key Structural Differences | Notable Properties |
|---|---|---|---|
| (S)-4,4-dimethylpyrrolidine-2-carboxylic acid | 143.18 g/mol | Two methyl groups at 4-position | Enhanced conformational rigidity due to gem-dimethyl groups |
| L-Proline | 115.13 g/mol | No substituents on the pyrrolidine ring | More conformational flexibility |
| (S)-4,4-difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid | 179.16 g/mol | Fluoro substituents at 4-position and methyl groups at 3-position | Increased metabolic stability, altered hydrogen bonding properties |
| (S)-azetidine-2-carboxylic acid | 101.10 g/mol | Contains a four-membered azetidine ring instead of pyrrolidine | Higher ring strain, different conformational properties |
This comparison highlights how subtle structural modifications can significantly impact the physicochemical properties and potential applications of these compounds in various fields of chemistry and biology.
Analytical Methods for Characterization
Several analytical techniques are employed for the characterization and quality control of (S)-4,4-dimethylpyrrolidine-2-carboxylic acid.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the structure and purity of the compound. Typical 1H NMR signals include the characteristic patterns of the pyrrolidine ring protons and the methyl groups.
A representative 1H NMR spectrum in CD3OD at 400 MHz shows signals at δ 4.21 (m, 1H), 3.24-3.29 (m, 1H), 3.11-3.14 (m, 1H), 2.08 (m, 1H), 1.75 (m, 1H), 1.11 (s, 3H), and 1.04 (s, 3H) .
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is commonly used for both analytical and preparative purposes. Chiral HPLC methods are particularly important for determining the enantiomeric purity of the compound. Mass spectrometry is often coupled with HPLC to provide additional structural information and confirm molecular identity .
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